3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

Description

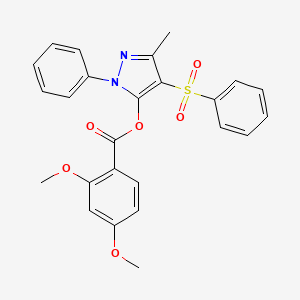

This compound is a heterocyclic organic molecule featuring a pyrazole core substituted with methyl, phenyl, and phenylsulfonyl groups at positions 3, 1, and 4, respectively. The 5-position of the pyrazole is esterified with 2,4-dimethoxybenzoate, introducing additional aromatic and methoxy functionalities. Its synthesis likely involves multi-step reactions, including cyclization and esterification, as inferred from analogous methodologies in heterocyclic chemistry .

Key structural features influencing its properties include:

- Pyrazole ring: Provides a rigid, planar scaffold for substituent interactions.

- 2,4-Dimethoxybenzoate: The methoxy groups at positions 2 and 4 may influence solubility and steric interactions compared to other substitution patterns.

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6S/c1-17-23(34(29,30)20-12-8-5-9-13-20)24(27(26-17)18-10-6-4-7-11-18)33-25(28)21-15-14-19(31-2)16-22(21)32-3/h4-16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNGHZTYJWFZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of phenylhydrazine with a suitable β-diketone or β-ketoester under acidic conditions to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The phenylsulfonyl group can be oxidized to form sulfones or sulfoxides.

Reduction: : The pyrazole ring can be reduced to form pyrazolidines.

Substitution: : The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Electrophilic substitution may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may use alkyl halides or amines.

Major Products Formed

Oxidation: : Sulfones or sulfoxides.

Reduction: : Pyrazolidines.

Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a tool in molecular biology to investigate cellular processes. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with biological targets could lead to the development of new therapeutic drugs.

Industry

In the industrial sector, this compound could be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components to modulate biological processes. The molecular pathways involved could include inhibition of specific enzymes, modulation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoate Moieties

The 2,4-dimethoxybenzoate group in the target compound contrasts with other benzoate isomers, such as 2,6-dimethoxybenzoate. Evidence from Rh(I)-mediated decarboxylation/carboxylation reactions highlights significant differences in reactivity:

- Under a CO₂ atmosphere, 2,4-dimethoxybenzoate derivatives are obtained in 71% yield , whereas 2,6-dimethoxybenzoate analogs yield only 34% under the same conditions .

- This disparity arises from steric and electronic factors: The 2,4-substitution pattern reduces steric strain during metal migration, favoring stable intermediates. In contrast, 2,6-substitution creates unfavorable steric interactions, leading to lower yields .

Table 1: Reactivity of Benzoate Isomers in Rh(I)-Mediated Reactions

| Benzoate Isomer | Reaction Yield (CO₂ Atmosphere) | Key Factor Affecting Yield |

|---|---|---|

| 2,4-Dimethoxy | 71% | Reduced steric strain |

| 2,6-Dimethoxy | 34% | Increased steric hindrance |

Pyrazole Core Modifications

The target compound’s pyrazole substituents differ from those in other heterocyclic derivatives:

- Coumarin-Benzodiazepine Hybrids (e.g., compounds 4g and 4h in ): These feature tetrazolyl and coumarin groups appended to the pyrazole. While the pyrazole core is retained, the coumarin moiety introduces fluorescence properties, which the target compound lacks. The phenylsulfonyl group in the target compound may enhance electrophilicity compared to the electron-rich coumarin system .

- Simple Pyrazole Esters : Derivatives lacking sulfonyl or methoxy groups exhibit lower thermal stability and solubility due to reduced polarizability.

Lumping Strategy and Structural Analogues

discusses the "lumping" of compounds with similar structures to simplify reaction networks. For example:

- Organic compounds with analogous methoxy-substituted benzoates (e.g., 2,4- vs. 2,6-dimethoxy) may be grouped due to shared reactivity patterns. However, the phenylsulfonyl group in the target compound introduces distinct electronic effects, necessitating separate categorization in lumping strategies .

Research Findings and Implications

- Reactivity : The 2,4-dimethoxybenzoate group enhances reaction efficiency in metal-catalyzed processes compared to other isomers, as demonstrated in Rh(I) migration studies .

- Structural Characterization : Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for molecular visualization) are critical for elucidating the stereoelectronic effects of substituents in such compounds .

- Synthetic Challenges : The phenylsulfonyl group may complicate synthesis due to its electron-withdrawing nature, requiring optimized conditions for coupling reactions.

Notes on Methodology and Characterization

- Crystallographic Refinement : SHELXL remains the gold standard for refining small-molecule crystal structures, enabling precise determination of bond lengths and angles critical for understanding substituent effects .

- Visualization : ORTEP-3 facilitates the graphical representation of molecular geometry, aiding in the analysis of steric interactions between methoxy and sulfonyl groups .

Biological Activity

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a complex organic compound belonging to the pyrazole class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The structural complexity of this compound, characterized by multiple functional groups, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyrazole ring substituted with a phenylsulfonyl group and a dimethoxybenzoate moiety. This unique structure is expected to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.51 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can interact with cellular receptors, altering cell signaling pathways.

- Gene Expression : The compound may affect transcription factors, leading to changes in gene expression related to cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, one study demonstrated that similar pyrazole derivatives showed comparable efficacy to indomethacin in reducing inflammation in animal models . Molecular docking studies suggested that the structural features of these compounds facilitate strong binding to cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies have shown that compounds similar to this compound exhibit broad-spectrum activity against various bacterial strains. The presence of the phenylsulfonyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .

Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines have been evaluated in several studies. For example, one investigation reported that certain pyrazole derivatives exhibited IC50 values ranging from 60 nM to 580 nM against different cancer cell lines, indicating potent cytotoxicity . The mechanism behind this activity may involve induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Case Study 1: Anti-inflammatory Efficacy

In a comparative study involving various pyrazole derivatives, this compound was tested for its anti-inflammatory effects. The results indicated a significant reduction in paw edema in rats compared to the control group. The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.

Case Study 2: Cytotoxicity Assessment

A study assessing the cytotoxicity of several pyrazole derivatives revealed that the compound exhibited selective toxicity towards human liver cancer cells (HEPG2) with an IC50 value of approximately 399 nM. The study utilized both MTT assays and flow cytometry to evaluate cell viability and apoptosis rates, respectively .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors to form the pyrazole core, followed by sulfonylation and esterification. Key steps include:

- Pyrazole ring formation : Reaction of phenylhydrazine with β-keto esters or diketones under acidic conditions .

- Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution or coupling reactions .

- Esterification : Attachment of the 2,4-dimethoxybenzoate moiety using DCC/DMAP-mediated coupling or acid-catalyzed ester exchange .

Q. Optimization Strategies :

| Method | Yield (%) | Reaction Time | Conditions | Reference |

|---|---|---|---|---|

| Conventional | 65–75 | 12–24 h | Reflux in ethanol | |

| Microwave-assisted | 85–90 | 30–45 min | 100–120°C, 300 W | |

| Sonication | 80–85 | 2–4 h | Room temperature, 40 kHz |

Q. What analytical techniques are recommended for characterizing this compound?

A multi-technique approach ensures structural validation and purity assessment:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : SHELXL refinement for resolving bond lengths/angles and sulfonyl/ester group geometry .

- HPLC-MS : Purity analysis (>95%) and molecular ion detection (expected m/z ~525 [M+H]⁺) .

Q. Crystallographic Data Example :

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R factor | 0.045 | |

| Bond length (C–S) | 1.76 Å |

Advanced Research Questions

Q. How can reaction mechanisms involving the 2,4-dimethoxybenzoate moiety be investigated?

Mechanistic studies may focus on:

- Metal-mediated pathways : Rhodium-catalyzed decarboxylation/rearrangement observed in similar dimethoxybenzoate systems (e.g., 1,3-Rh migration under CO₂) .

- Radical intermediates : EPR spectroscopy to detect transient species during sulfonylation or ester hydrolysis .

- DFT calculations : Modeling transition states for sulfonyl group activation or steric effects from methoxy substituents .

Q. Key Findings :

- CO₂ atmosphere enhances yield in Rh-mediated reactions (71% vs. 34% under N₂) due to carboxylate stabilization .

Q. How should contradictory crystallographic and spectroscopic data be resolved?

Contradictions (e.g., NMR vs. X-ray bond angles) require:

Multi-method validation : Cross-checking with IR (C=O stretch ~1700 cm⁻¹) and ORTEP-3 for thermal motion visualization .

Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility in solution .

Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling crystal twinning .

Case Study : Discrepancy in ester carbonyl geometry resolved via high-resolution synchrotron data (0.8 Å), confirming trans configuration .

Q. What biological activity assays are suitable for this compound?

While direct studies are limited, analogous pyrazole-sulfonates exhibit:

- Anti-inflammatory activity : COX-2 inhibition assays (IC₅₀ comparison with celecoxib) .

- Anticancer potential : MTT assays against HeLa or MCF-7 cells, with SAR analysis of methoxy/sulfonyl groups .

- Antioxidant properties : DPPH radical scavenging (EC₅₀) and lipid peroxidation inhibition .

Q. Recommended Protocols :

| Assay | Conditions | Reference |

|---|---|---|

| COX-2 Inhibition | 37°C, 10 µM compound, 30 min | |

| MTT (HeLa) | 48 h incubation, λ = 570 nm |

Q. How can computational methods enhance understanding of its reactivity?

- Docking studies : Pyrazole-sulfonate interactions with COX-2 active site (PDB: 1CX2) .

- MD simulations : Solvent effects on ester hydrolysis rates in aqueous/DMSO mixtures .

- QSAR modeling : Correlating substituent electronegativity with bioactivity .

Q. Software Tools :

- AutoDock Vina for molecular docking .

- Gaussian 16 for transition-state optimization .

Q. What strategies mitigate steric hindrance during functionalization?

Q. How does the sulfonyl group influence electronic properties?

- Electron-withdrawing effect : Reduces pyrazole ring electron density (evidenced by Hammett σₚ ~0.6) .

- Impact on reactivity : Enhances electrophilic substitution resistance but facilitates nucleophilic attack at the ester carbonyl .

Q. Spectroscopic Evidence :

- ¹H NMR deshielding of adjacent pyrazole protons (Δδ ~0.3 ppm) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Purification : Column chromatography limitations; switch to recrystallization (ethanol/water) .

- Byproduct control : Monitor sulfonate hydrolysis via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .

- Yield reproducibility : Strict humidity control (<30% RH) to prevent ester hydrolysis .

Q. How can structural analogs be designed for SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.